molecular formula C10H14N2O B133627 N-(3-amino-2,6-dimethylphenyl)acetamide CAS No. 100445-94-1

N-(3-amino-2,6-dimethylphenyl)acetamide

Cat. No. B133627
Key on ui cas rn: 100445-94-1
M. Wt: 178.23 g/mol
InChI Key: XBXZREDVMSYCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249085B2

Procedure details

To a solution of N-(3-amino-2,6-dimethyl-phenyl)acetamide (2 g, 11 mmol, 1.1 eq) in a mixture of H2SO4 (10 mL) and H2O (70 mL) at 0° C. was added a solution of NaNO2 (1 g, 14.6 mmol, 1.3 eq) in H2O (140 mL). The solution was stirred at 0° C. for 30 min then urea (425 mg, 7.1 mmol, 0.63 eq) was added. The reaction was poured into boiling water and the mixture stirred at 100° C. for 2 h. The aqueous phase was extracted with EtOAc, and the combined extracts were dried (Na2SO4), filtered and evaporated in vacuo. The residue was purified by column chromatography (MeOH:DCM, 0:1 to 1:20) to give the title compound as a white solid (800 mg, 40%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
Quantity
425 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH3:13])=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[C:5]([CH3:8])=[CH:6][CH:7]=1.N([O-])=[O:15].[Na+].NC(N)=O>OS(O)(=O)=O.O>[OH:15][C:2]1[C:3]([CH3:13])=[C:4]([NH:9][C:10](=[O:12])[CH3:11])[C:5]([CH3:8])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=C(C(=CC1)C)NC(C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
425 mg
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured
STIRRING
Type
STIRRING
Details
the mixture stirred at 100° C. for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (MeOH:DCM, 0:1 to 1:20)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C(=C(C(=CC1)C)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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